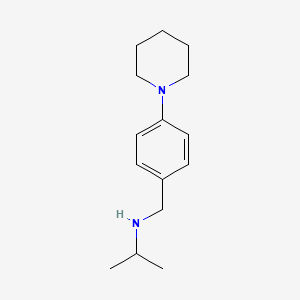

N-(4-Piperidin-1-ylbenzyl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Piperidin-1-ylbenzyl)propan-2-amine is a compound that is structurally related to a class of N-heterocyclic 4-piperidinamines. These compounds have been studied for their potential antihistaminic properties, which are crucial in the treatment of allergic reactions. The synthesis and activity of similar compounds have been explored in various studies, indicating the relevance of this class of compounds in medicinal chemistry.

Synthesis Analysis

The synthesis of related N-heterocyclic 4-piperidinamines involves several steps, including cyclodesulfurization, monoalkylation, and deprotection reactions. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines was achieved by cyclodesulfurization of (2-aminophenyl)thioureas using mercury(II) oxide, followed by monoalkylation and deprotection with aqueous hydrobromic acid. The final compounds were obtained through alkylation, reductive amination, or oxirane ring-opening reactions . This synthesis route may offer insights into the preparation of N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

Molecular Structure Analysis

The molecular structure of compounds in this class has been determined through various methods, including X-ray crystallography. For example, the structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was elucidated and found to crystallize in a monoclinic system. The benzothiazol and imidazol rings in this compound are planar, and the piperidin ring adopts a chair conformation . These structural details are important for understanding the conformation and potential interactions of N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

Chemical Reactions Analysis

The chemical reactivity of N-heterocyclic 4-piperidinamines can be influenced by their structural features. For instance, (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, a related compound, was synthesized using a greener approach involving microwave irradiation and a ZnFe2O4 catalyst. This method provided a better yield and demonstrated the potential for environmentally friendly synthesis techniques . Such reactions are indicative of the types of chemical transformations that N-(4-Piperidin-1-ylbenzyl)propan-2-amine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-heterocyclic 4-piperidinamines are influenced by their molecular structure. The crystallography studies provide information on the solid-state properties, such as crystallinity and molecular conformation . The antihistaminic activity of these compounds suggests their potential pharmacokinetic properties, such as oral bioavailability and duration of action, which are critical for their effectiveness as drugs . These properties are essential for understanding the behavior of N-(4-Piperidin-1-ylbenzyl)propan-2-amine in biological systems and its potential as a therapeutic agent.

科学的研究の応用

-

Pharmaceutical Industry

- Piperidine derivatives, such as “N-(4-Piperidin-1-ylbenzyl)propan-2-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The specific methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The outcomes of these applications are the synthesis of biologically active piperidines that have potential use in drug design .

-

Synthesis of Propargylamines

- Propargylamines are a class of compounds with many pharmaceutical and biological properties . A compound like “N-(4-Piperidin-1-ylbenzyl)propan-2-amine” could potentially be used in the synthesis of these compounds .

- The methods of application involve solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

- The outcomes of these applications are the synthesis of propargylamines that have numerous applications, including use against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

-

Synthesis of Benzamide Derivatives

- Benzamide derivatives are important in medicinal chemistry due to their wide range of biological activities .

- The methods of application involve the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

- The outcomes of these applications are the synthesis of benzamide derivatives that have potential use in the treatment of various diseases .

-

Anti-Tubercular Agents

- Compounds like “N-(4-Piperidin-1-ylbenzyl)propan-2-amine” could potentially be used in the synthesis of anti-tubercular agents .

- The methods of application involve the design, synthesis, and evaluation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

- The outcomes of these applications are the synthesis of potential anti-tubercular agents .

-

Synthesis of Pyrazinamide Derivatives

- Pyrazinamide is an important first-line drug used in shortening TB therapy . A compound like “N-(4-Piperidin-1-ylbenzyl)propan-2-amine” could potentially be used in the synthesis of pyrazinamide derivatives .

- The methods of application involve the design, synthesis, and evaluation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

- The outcomes of these applications are the synthesis of potential anti-tubercular agents .

-

Synthesis of Monoamine Oxidase Inhibitors

- Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . A compound like “N-(4-Piperidin-1-ylbenzyl)propan-2-amine” could potentially be used in the synthesis of these compounds .

- The methods of application involve solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

- The outcomes of these applications are the synthesis of propargylamines that have numerous applications, including use against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

特性

IUPAC Name |

N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

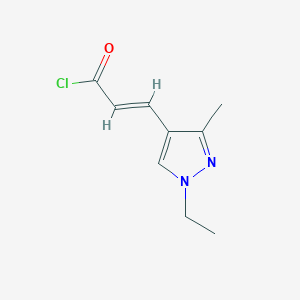

InChI=1S/C15H24N2/c1-13(2)16-12-14-6-8-15(9-7-14)17-10-4-3-5-11-17/h6-9,13,16H,3-5,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBGEFCTVZDCHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427643 |

Source

|

| Record name | N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Piperidin-1-ylbenzyl)propan-2-amine | |

CAS RN |

852180-57-5 |

Source

|

| Record name | N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)